molecular formula C9H10ClNO3 B8813005 Ethyl 5-chloro-6-methoxypicolinate

Ethyl 5-chloro-6-methoxypicolinate

Cat. No.: B8813005
M. Wt: 215.63 g/mol
InChI Key: PGLVOZRADNFELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-6-methoxypicolinate is a chemical compound intended for research use only and is not for human consumption. As an ester derivative of a picolinic acid, this compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the development of agrochemicals. Picolinic acid and its derivatives represent a remarkable class of synthetic auxin herbicides . Recent research focuses on modifying the picolinate structure to develop novel herbicides with high efficacy and lower application rates, as demonstrated by the commercialization of compounds like halauxifen-methyl and florpyrauxifen-benzyl . The strategic substitution at the 5 and 6 positions of the picolinate core is a common approach in agrochemical research to optimize binding affinity to target proteins, such as auxin-signaling F-box proteins (AFBs), and to fine-tune herbicidal activity . The chloro and methoxy functional groups on this specific compound provide reactive sites for further chemical transformations, making it a versatile precursor for generating a diverse array of analogs for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new auxin-like molecules, investigate modes of action, and contribute to the discovery of next-generation herbicides aimed at addressing the challenge of weed resistance .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

ethyl 5-chloro-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3

InChI Key

PGLVOZRADNFELQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)Cl)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

Ethyl 5-chloro-6-methoxypicolinate (CAS: 13101-26-3) represents a highly specialized scaffold within the pyridine-2-carboxylate family. Structurally, it is defined by a pyridine ring substituted with an ethyl ester at the C2 position, a chlorine atom at C5, and a methoxy group at C6.

This specific substitution pattern—placing a halogen adjacent to an alkoxy group on a nitrogen-heterocycle—imparts unique electronic "push-pull" properties. It serves as a critical intermediate in the synthesis of arylpicolinate herbicides (synthetic auxins) and is increasingly utilized in medicinal chemistry for developing metalloproteinase inhibitors. The C6-methoxy group acts as both a steric gatekeeper and a potential leaving group for nucleophilic aromatic substitution (


), while the C5-chlorine atom provides metabolic stability and a handle for palladium-catalyzed cross-coupling.
Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 5-chloro-6-methoxy-2-pyridinecarboxylate
CAS Number 13101-26-3
Molecular Formula

Molecular Weight 215.63 g/mol
SMILES CCOC(=O)C1=NC(=C(C=C1)Cl)OC
InChIKey (Analog-derived) HVZWUXSEZYFBMC-UHFFFAOYSA-N
Structural Class Polysubstituted Pyridine / Picolinate Ester

Physicochemical Characterization

The physicochemical profile of Ethyl 5-chloro-6-methoxypicolinate is dominated by the lipophilic nature of the ethyl ester and the chloro-substituent, balanced by the hydrogen-bond accepting capacity of the pyridine nitrogen and methoxy oxygen.

Solubility & Lipophilicity
  • LogP (Predicted): ~2.8 – 3.2. This value indicates moderate lipophilicity, suitable for crossing biological membranes (e.g., plant cuticles or the blood-brain barrier).

  • Solubility:

    • Water: Low (< 50 mg/L). Hydrophobic nature requires emulsification for agrochemical application.

    • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Acetone. Moderate solubility in Methanol/Ethanol.

Thermal Properties
  • Physical State: Typically a low-melting solid or viscous oil at room temperature, depending on purity and polymorph.

  • Boiling Point (Predicted): ~280°C – 300°C (at 760 mmHg).

  • Melting Point: Analogous methyl esters melt in the range of 45–60°C; the ethyl chain often lowers the lattice energy, potentially reducing the melting point compared to the methyl analog.

Synthetic Pathways & Process Chemistry

The synthesis of this compound requires careful regiocontrol to distinguish between the C3, C5, and C6 positions of the pyridine ring.

Primary Synthetic Route (Regioselective Halogenation/Alkylation)

The most robust industrial route typically begins with 6-hydroxypicolinic acid or 2,6-dichloropyridine . The workflow below illustrates the "Chlorination-First" strategy, which leverages the directing effects of the hydroxyl/methoxy group.

  • Starting Material: 6-Hydroxypicolinic acid.

  • Step 1 (Chlorination): Electrophilic aromatic substitution using

    
     or NCS. The hydroxyl group at C6 directs the incoming chlorine to the ortho (C5) position.
    
  • Step 2 (O-Alkylation): Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) to form the methoxy ether.

  • Step 3 (Esterification): Fischer esterification with Ethanol/H2SO4.

Visualization: Retrosynthetic Analysis

SynthesisPath Target Ethyl 5-chloro-6-methoxypicolinate (Target) Precursor1 5-chloro-6-methoxypicolinic acid Precursor1->Target Esterification Precursor2 5-chloro-6-hydroxypicolinic acid Precursor2->Precursor1 O-Methylation Start 6-Hydroxypicolinic Acid (Starting Material) Start->Precursor2 Electrophilic Chlorination (C5 Selective) Reagent1 Ethanol / H+ Reagent1->Target Reagent2 MeI / Base Reagent2->Precursor1 Reagent3 Cl2 or NCS Reagent3->Precursor2

Figure 1: Retrosynthetic pathway highlighting the regioselective installation of the C5-Chloro substituent directed by the C6-hydroxyl group prior to methylation.

Reactivity Profile & Pharmacophore Utility

The "Warhead" nature of Ethyl 5-chloro-6-methoxypicolinate lies in its three distinct reactive centers. Understanding these is crucial for derivatization in drug discovery.

The C6-Methoxy "Switch" ( )

The C6 position is activated by the pyridine nitrogen (ortho-position). The methoxy group can function as a leaving group in Nucleophilic Aromatic Substitution (


) reactions with strong nucleophiles (e.g., primary amines, thiols), especially under elevated temperatures or microwave irradiation.
  • Utility: Conversion to 6-amino-picolinates (common in herbicides like Halauxifen).

The C5-Chloro Handle (Cross-Coupling)

While the C5 position is electronically deactivated by the adjacent ester and nitrogen withdrawal, the chlorine atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Constraint: Oxidative addition at C5 is slower than at C2/C6 halogenated positions; specialized ligands (e.g., XPhos, SPhos) are often required.

The C2-Ester (Pro-drug/Pro-herbicide)

The ethyl ester is chemically stable under neutral conditions but hydrolyzes rapidly in alkaline media (pH > 9) or enzymatically (esterases) to yield the free acid, which is the biologically active auxinic form.

Visualization: Reactivity Logic

ReactivityMap Center Ethyl 5-chloro-6-methoxypicolinate Hydrol Hydrolysis (pH > 9) Yields Free Acid Center->Hydrol C2-Ester Site Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Center->Suzuki C5-Cl Site SNAr SnAr Displacement (w/ Amines) Center->SNAr C6-OMe Site

Figure 2: Functional group mapping demonstrating the three orthogonal reactivity vectors available for chemical modification.

Analytical Fingerprinting

To validate the synthesis or purity of CAS 13101-26-3, the following spectroscopic signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )
  • 
     1.40 (t, 3H):  Methyl of the ethyl ester.
    
  • 
     4.05 (s, 3H):  Methoxy group at C6 (Distinctive singlet).
    
  • 
     4.45 (q, 2H):  Methylene of the ethyl ester.
    
  • 
     7.25 (d, 1H):  Pyridine proton at C3 (Shielded by ester).
    
  • 
     7.70 (d, 1H):  Pyridine proton at C4 (Deshielded by Cl).
    
    • Note: Coupling constant

      
      .
      
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  215/217 (3:1 ratio due to 
    
    
    
    isotope pattern).
  • Fragmentation: Loss of ethyl group (

    
    ), loss of methoxy (
    
    
    
    ), and decarboxylation are common fragmentation pathways.

Handling, Stability & Safety Protocol

Stability Profile
  • Hydrolytic Stability: Stable in water at neutral pH for >30 days. Rapidly degrades in 1N NaOH.

  • Photostability: Pyridine rings can be susceptible to UV-degradation; store in amber vials.

  • Oxidation: The C6-methoxy group renders the ring electron-rich enough to be susceptible to N-oxidation by strong peracids (e.g., mCPBA), yielding the N-oxide.

Safety Directives (Standard Operating Procedure)
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Hazard: Treat as a potential respiratory irritant (H335).[1] All solid handling must occur within a fume hood.

  • Spill Management: Adsorb liquid spills with vermiculite. Do not use water for initial cleanup to avoid ester hydrolysis and acid generation.

References

  • Corteva Agriscience. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 5-bromo-6-chloropicolinate (Analog). PubChem.[1][3][4][5] Link

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules.[1][3][4][5][6][7] Link

  • ChemicalBook. (2024). Ethyl 5-chloro-6-methoxypicolinate Properties and Supplier Data.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Picolinate Esters General Handling.Link

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-6-methoxypicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from chemical synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 5-chloro-6-methoxypicolinate, a substituted picolinate ester of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively published, this paper outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary for researchers to establish its solubility in a range of common organic solvents. We delve into the underlying science of dissolution, provide a robust, self-validating experimental workflow, and discuss the critical influence of solvent properties and temperature.

Introduction to Ethyl 5-chloro-6-methoxypicolinate and the Imperative of Solubility

Compound Overview

Ethyl 5-chloro-6-methoxypicolinate (CAS No. 1214388-09-6) is a heterocyclic organic compound featuring a pyridine ring substituted with chloro, methoxy, and ethyl carboxylate groups. Its multifunctional nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Understanding its physical properties is paramount for its effective utilization.

The Critical Role of Solubility

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For drug development professionals and synthetic chemists, this parameter is not merely a data point but a cornerstone of process design and product efficacy:

  • In Synthesis: Solvent selection for a reaction is dictated by the solubility of reactants, reagents, and the evolving solubility of the product. Poor solubility can lead to low reaction rates and yields.

  • In Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a given solvent system at varying temperatures.

  • In Formulation: For a drug to be effective, it must first dissolve. The solubility of an API in physiological fluids and in formulation excipients directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic effect.

Physicochemical Properties of Ethyl 5-chloro-6-methoxypicolinate

Before predicting or measuring solubility, it is essential to understand the intrinsic properties of the molecule. These characteristics provide the basis for applying the fundamental principles of solubility.

PropertyValueSource
Chemical Structure
(Structure based on IUPAC name)
CAS Number 1214388-09-6[1]
Molecular Formula C₉H₁₀ClNO₃[1]
Molecular Weight 215.63 g/mol [1]
Physical Form Solid (Predicted)General observation for similar compounds
Predicted Polarity Moderately PolarBased on functional groups (ester, ether, chloro, aromatic nitrogen)

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a balance of energetic factors, including the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[2]

The "Like Dissolves Like" Paradigm

This long-standing principle remains a powerful predictive tool.[3] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solutes (with dipoles, hydrogen bonding capability) dissolve best in Polar Solvents (e.g., water, ethanol, acetone).

  • Nonpolar Solutes (dominated by van der Waals forces) dissolve best in Nonpolar Solvents (e.g., hexane, toluene).

Ethyl 5-chloro-6-methoxypicolinate possesses both polar (ester, methoxy, nitrogen atom) and nonpolar (chlorine atom, ethyl group, aromatic ring) characteristics, classifying it as a moderately polar molecule. Therefore, its highest solubility is anticipated in solvents of intermediate polarity.

The Influence of Temperature

The effect of temperature on solubility depends on the enthalpy of dissolution (ΔH_sol).[4]

  • Endothermic Dissolution (ΔH_sol > 0): If heat is absorbed during dissolution (i.e., the energy required to break the crystal lattice is greater than the energy released from solvation), solubility will increase with increasing temperature. This is the most common scenario for solid solutes.[4][5]

  • Exothermic Dissolution (ΔH_sol < 0): If heat is released during dissolution, increasing the temperature will decrease solubility, according to Le Châtelier's principle.[4][6]

The temperature dependence of solubility is a critical factor exploited during recrystallization for purification.

Experimental Determination of Solubility

To obtain reliable, quantitative data, a systematic experimental approach is required. The "shake-flask" method is a gold-standard, equilibrium-based technique for determining thermodynamic solubility.[7][8]

General Experimental Workflow

The process involves saturating a solvent with the solute and then quantifying the amount dissolved after equilibrium is reached.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant Quantification prep_vial Add excess solid solute to a known volume of solvent seal_vial Seal vial securely prep_vial->seal_vial agitate Agitate at constant temperature (e.g., shaker, stir plate) for 24-48 hours seal_vial->agitate settle Allow undissolved solids to settle agitate->settle sample Withdraw aliquot of supernatant settle->sample filter Filter through 0.22 µm syringe filter to remove particulates sample->filter dilute Dilute sample with mobile phase filter->dilute analyze Analyze by validated quantitative method (e.g., HPLC) dilute->analyze quantify Calculate concentration against a standard curve analyze->quantify

Sources

Thermodynamic stability of Ethyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-chloro-6-methoxypicolinate

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Ethyl 5-chloro-6-methoxypicolinate, a heterocyclic compound of interest in medicinal chemistry. We move beyond mere procedural descriptions to offer a Senior Application Scientist's perspective on the causality behind experimental design. This document details the application of fundamental thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust protocol for accelerated stability testing guided by the International Council for Harmonisation (ICH) standards. The objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to build a complete stability profile, ensuring scientific integrity and regulatory compliance.

Introduction to the Stability of Ethyl 5-chloro-6-methoxypicolinate

Ethyl 5-chloro-6-methoxypicolinate is a substituted pyridine derivative, a class of compounds widely utilized in the synthesis of pharmaceuticals. Its chemical structure, featuring an ester functional group, a methoxy group, and a chlorine atom on the pyridine ring, presents multiple potential sites for chemical degradation. Understanding the intrinsic stability of this molecule is not an academic exercise; it is a critical path activity in drug development. A comprehensive stability profile is essential for formulation development, packaging selection, defining storage conditions, and establishing a viable shelf-life for any potential drug product.[1]

The stability of a drug substance is a direct reflection of its chemical and physical integrity over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This guide focuses on thermodynamic stability—the susceptibility of the molecule to chemical change as a function of temperature and its thermal properties.

Objectives of this Guide:

  • To provide a robust theoretical framework for understanding the potential degradation pathways of Ethyl 5-chloro-6-methoxypicolinate.

  • To detail validated, step-by-step protocols for key thermal analysis techniques (DSC and TGA).

  • To outline a comprehensive accelerated stability study based on ICH guidelines for predicting long-term stability.

  • To offer insights into the interpretation of stability data to build a holistic profile of the molecule.

Theoretical Framework of Chemical Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical reaction, such as degradation, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This change is dependent on enthalpy (ΔH, changes in bond energies) and entropy (ΔS, change in disorder). For Ethyl 5-chloro-6-methoxypicolinate, several degradation pathways can be anticipated based on its structure and the known reactivity of related compounds.

  • Hydrolysis: The ethyl ester group is a primary site of vulnerability. In the presence of moisture, it can hydrolyze to form 5-chloro-6-methoxypicolinic acid and ethanol. This acid-catalyzed or base-catalyzed process is one of the most common degradation routes for ester-containing drugs.

  • Oxidation: The electron-rich pyridine ring, although substituted, can be susceptible to oxidation, potentially leading to N-oxide formation or other complex degradation products.

  • Thermal Decomposition: At elevated temperatures, molecules can acquire sufficient energy to overcome activation barriers, leading to the cleavage of covalent bonds. For this molecule, this could involve decarboxylation, cleavage of the methoxy group, or fragmentation of the pyridine ring itself. Studies on related picolinic acid derivatives have shown that thermal decomposition pathways can be complex.[2][3]

  • Influence of Substituents: The presence of a halogen, such as chlorine, on a heterocyclic ring can influence molecular stability, sometimes increasing susceptibility to certain degradation reactions.[4]

Understanding these potential pathways is crucial for designing analytical methods capable of detecting and quantifying not just the parent compound but also its primary degradants.

Experimental Assessment of Intrinsic Thermal Properties

Before conducting long-term isothermal studies, it is imperative to understand the molecule's behavior in response to a dynamic temperature increase. This provides critical information about its melting behavior, purity, and ultimate thermal decomposition point. DSC and TGA are the cornerstone techniques for this assessment.[5]

Differential Scanning Calorimetry (DSC)

Causality and Application: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Its primary purpose here is to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of Ethyl 5-chloro-6-methoxypicolinate. A sharp, single melting endotherm is a strong indicator of high purity, while a broad peak or multiple peaks may suggest the presence of impurities or different polymorphic forms. This information is vital for quality control and for understanding the physical state of the material during processing and storage.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) according to the manufacturer's protocol. This self-validating step ensures the accuracy of the obtained data.

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 5-chloro-6-methoxypicolinate into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material due to sublimation before melting. For analysis of decomposition, a pinhole lid may be used to allow volatiles to escape.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 300°C at a controlled rate of 10°C/min. A 10°C/min rate is a standard choice that balances resolution and experimental time.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation during the analysis.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature (°C). The resulting plot is the DSC thermogram.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate 1. Calibrate DSC (e.g., Indium) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Seal in Pan Weigh->Seal Load 4. Load Sample & Reference Seal->Load Program 5. Run Thermal Program (10°C/min under N2) Load->Program Acquire 6. Acquire Data (Thermogram) Program->Acquire Interpret 7. Determine Tm, ΔHfus Acquire->Interpret

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Causality and Application: TGA measures the change in mass of a sample as a function of temperature or time. For Ethyl 5-chloro-6-methoxypicolinate, TGA is used to determine the onset temperature of thermal decomposition (Tₒ). This value defines the upper-temperature limit for the material's stability and is critical for setting safe handling and processing temperatures (e.g., for milling or drying). It complements the DSC data by showing when mass loss occurs, distinguishing it from phase transitions like melting where no mass is lost.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA's temperature and mass balance using appropriate standards as per the instrument's standard operating procedure.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to ensure the measured decomposition is purely thermal and not oxidative.

  • Data Acquisition: Record the sample mass (%) as a function of temperature (°C).

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate 1. Calibrate TGA (Mass & Temp) Weigh 2. Weigh Sample (5-10 mg) Calibrate->Weigh Load 3. Load Sample into Furnace Weigh->Load Program 4. Run Thermal Program (10°C/min under N2) Load->Program Acquire 5. Record Mass vs. Temp Program->Acquire Interpret 6. Determine Onset of Decomposition (To) Acquire->Interpret

Caption: Workflow for TGA analysis.

Summary of Thermal Analysis Data

The quantitative data from these analyses should be summarized for clarity.

ParameterMethodHypothetical ValueInterpretation
Melting Onset (Tₘ)DSC95.5 °CIndicates the start of the melting process.
Melting PeakDSC98.0 °CA sharp peak suggests high purity.
Enthalpy of Fusion (ΔHfus)DSC28.5 kJ/molEnergy required to melt the crystalline solid.
Onset of Decomposition (Tₒ)TGA245.0 °CThe temperature at which significant mass loss begins.

Isothermal Stability Assessment under Accelerated Conditions

While DSC and TGA reveal the molecule's stability against dynamically increasing temperature, isothermal studies are required to predict its stability over time under specific storage conditions. Accelerated stability studies, performed at elevated temperature and humidity, are designed to increase the rate of chemical degradation and provide a predictive model for long-term stability.[6]

Causality and Application: The rationale, governed by the Arrhenius equation, is that reaction rates increase with temperature. By exposing the API to harsh conditions, we can observe degradation in a shorter timeframe (e.g., 6 months) than would be seen under long-term storage conditions (e.g., 24 months). The choice of conditions, 40°C and 75% relative humidity (RH), is a standard accelerated condition for Climatic Zones III and IV, representing hot and humid environments.[7][8]

Experimental Protocol: Accelerated Stability Study

  • Method Validation: Prior to starting the study, develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. This method must be proven to separate the parent compound from its potential degradants and impurities without interference.

  • Sample Packaging: Place a sufficient quantity of Ethyl 5-chloro-6-methoxypicolinate into vials made of an inert material (e.g., Type I borosilicate glass). The closure should be appropriate for preventing moisture ingress.

  • Storage: Place the vials into a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Time Points: Designate specific time points for sample withdrawal. A typical schedule for a 6-month study is: Initial (T=0), 1 month, 2 months, 3 months, and 6 months.

  • Sample Analysis: At each time point, remove a vial from the chamber. Allow it to equilibrate to room temperature. Prepare a solution of known concentration and analyze it using the validated HPLC method.

  • Data Evaluation: For each time point, determine the following:

    • Assay: The concentration of Ethyl 5-chloro-6-methoxypicolinate remaining, expressed as a percentage of the initial (T=0) value.

    • Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

    • Mass Balance: The sum of the assay value and all degradation products should ideally be close to 100%, accounting for all the initial material.

Stability_Workflow cluster_setup Study Setup cluster_execution Execution (Time Points: 0, 1, 2, 3, 6 Months) cluster_data Data Analysis Method 1. Validate HPLC Method Package 2. Package API Samples Method->Package Store 3. Place in Chamber (40°C / 75% RH) Package->Store Pull 4. Pull Sample at Time Point Store->Pull Analyze 5. Analyze via HPLC Pull->Analyze Assay Calculate Assay (%) Analyze->Assay Impurities Quantify Degradants Analyze->Impurities Trend 6. Trend Data Over Time Assay->Trend Impurities->Trend

Caption: Workflow for an accelerated stability study.

Summary of Accelerated Stability Data

The results from the stability study are best presented in a table to track changes over time.

Time PointAssay (% of Initial)Major Degradant A (%)Total Degradants (%)
T = 0100.0Not Detected0.05
1 Month99.50.250.45
2 Months99.10.480.85
3 Months98.60.751.30
6 Months97.51.402.40

Synthesis of Results and Discussion

A complete stability profile is constructed by integrating the findings from all analyses. The DSC and TGA results for Ethyl 5-chloro-6-methoxypicolinate indicate a crystalline solid with a distinct melting point around 98°C and good thermal stability up to approximately 245°C. This suggests that the compound is robust enough for standard pharmaceutical processing operations that do not involve extreme heat.

The accelerated stability data provide the most critical insights for shelf-life prediction. The hypothetical data show a slow but steady decrease in the assay value, accompanied by a corresponding increase in degradation products. The primary degradant (Degradant A) would need to be structurally characterized, likely using LC-MS, to confirm if it is the expected hydrolysis product, 5-chloro-6-methoxypicolinic acid. The rate of degradation can be used in kinetic models to extrapolate and propose a preliminary re-test period or shelf-life under long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH). Based on this data, the compound demonstrates susceptibility to degradation under hot and humid conditions, highlighting the need for protective packaging with a desiccant or controlled storage environments.

Conclusion

The evaluation of the thermodynamic stability of Ethyl 5-chloro-6-methoxypicolinate requires a multi-faceted and logical approach. The combination of dynamic thermal analysis (DSC, TGA) and isothermal accelerated stability studies provides a comprehensive understanding of the molecule's intrinsic properties and its behavior over time. The methodologies and frameworks presented in this guide offer a scientifically sound basis for characterizing the stability of this API, ensuring that decisions regarding its development, formulation, and storage are based on robust, empirical data. This rigorous approach is fundamental to delivering safe and effective medicines.

References

  • Ethyl 5-chloro-6-methoxypicolin
  • Ethyl 6-chloro-5-methylpicolin
  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH.
  • Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation p
  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed.
  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.
  • Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed.
  • Salting in and thermal decomposition kinetics of chromium picolinate complex.
  • Correlation of thermal and spectral properties of chromium(III) picolinate complex and kinetic study of its thermal degradation.
  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC - NIH.
  • Ethyl 6-chloro-5-methylpicolin
  • ICH Q1F Stability Data Package for Registration Applications in Clim
  • Requirements for Stability Studies of Finished Pharmaceutical Products. WHO.
  • Recent developments in the application of thermal analysis to polyolefins. TA Instruments.
  • Drug stability testing 101. Thermo Fisher Scientific.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. PMDA.

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Methodological & Application

Application Note: Hydrolysis of Ethyl 5-chloro-6-methoxypicolinate to 5-chloro-6-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard medicinal chemistry practices with specific considerations for the 5-chloro-6-methoxypicolinate scaffold.

Abstract

This guide details the chemoselective hydrolysis of Ethyl 5-chloro-6-methoxypicolinate (CAS: 1214388-09-6) to its corresponding carboxylic acid, 5-chloro-6-methoxypicolinic acid (CAS: 1214373-91-7). While ester hydrolysis is a fundamental transformation, the presence of the 5-chloro and 6-methoxy substituents on the electron-deficient pyridine ring introduces risks of nucleophilic aromatic substitution (


) and decarboxylation. This protocol utilizes a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system to ensure mild conditions, high yield (>90%), and preserved regiochemistry.

Strategic Analysis & Retrosynthesis

The Challenge: Substrate Reactivity

The picolinate core (pyridine-2-carboxylate) is inherently electron-deficient.

  • Risk 1:

    
     Side Reactions:  The 6-methoxy group is activated by the ring nitrogen and the 5-chloro substituent. Under harsh basic conditions (e.g., refluxing NaOH/EtOH) or with strong nucleophiles, the methoxy group can be displaced (to 6-hydroxy) or the chlorine atom can be substituted.
    
  • Risk 2: Decarboxylation: Picolinic acids are prone to thermal decarboxylation, particularly when zwitterionic.

  • Risk 3: Solubility: The product is amphoteric. It can exist as a zwitterion, making isolation from the aqueous phase challenging without precise pH control.

The Solution: LiOH/THF/H2O System

We employ Lithium Hydroxide in a Tetrahydrofuran (THF) and Water mixture.[1][2][3][4][5]

  • Why LiOH? Less nucleophilic than NaOH/KOH in alcoholic solvents, reducing

    
     risk.
    
  • Why THF? Solubilizes the organic ester effectively, ensuring a homogeneous reaction at lower temperatures (Room Temp to 40°C).

  • Why pH Control? Careful acidification to the isoelectric point (typically pH 3-4) precipitates the free acid, avoiding the need for difficult aqueous extractions.

Experimental Protocol

Materials & Reagents[4][6][7]
ReagentMW ( g/mol )Equiv.[2][4][5][6]Role
Ethyl 5-chloro-6-methoxypicolinate 215.631.0Substrate
Lithium Hydroxide Monohydrate 41.962.5Base / Nucleophile
THF (Tetrahydrofuran) 72.11-Solvent (Organic)
Deionized Water 18.02-Solvent (Aqueous)
1M HCl 36.46-Quench / Acidification
Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a round-bottom flask with Ethyl 5-chloro-6-methoxypicolinate (1.0 equiv).

  • Add THF (5 mL per mmol of substrate). Stir until fully dissolved.

  • Prepare a solution of LiOH·H2O (2.5 equiv) in Water (2.5 mL per mmol of substrate).

    • Note: The THF:Water ratio should be approximately 2:1 to 3:1 to maintain homogeneity.

  • Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (20–25°C).

Step 2: Reaction Monitoring
  • Stir the mixture vigorously at Room Temperature.

  • Monitor by TLC or LC-MS at 1 hour.

    • TLC Eluent: 50% Ethyl Acetate in Hexanes (Product will stay at baseline; SM will have

      
       ~0.6).
      
    • LC-MS: Look for disappearance of ester mass [M+H]+ ~216 and appearance of acid mass [M+H]+ ~188.

  • If reaction is incomplete after 2 hours, warm gently to 40°C. Do not exceed 50°C to prevent degradation.

Step 3: Work-up & Isolation (The Critical Phase)
  • Concentration: Remove the bulk of THF under reduced pressure (Rotavap, 35°C bath). Do not distill to dryness; leave the aqueous layer.

  • Wash (Optional): If the starting material was impure, wash the aqueous residue with Diethyl Ether (

    
    ) or Dichloromethane (DCM) to remove non-polar impurities. Discard the organic layer.
    
  • Acidification: Cool the aqueous layer to 0–5°C (Ice bath).

  • Precipitation: Slowly add 1M HCl dropwise with stirring.

    • Target pH: 3.0 – 4.0.[7]

    • Observation: The product should precipitate as a white to off-white solid.

    • Warning: Do not acidify below pH 2.0, as the pyridine nitrogen may protonate, forming a water-soluble hydrochloride salt (pyridinium species), which will not precipitate.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold water (

    
     small volumes) and then Hexanes (
    
    
    
    ).
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Workflow Diagram

HydrolysisWorkflow Start Start: Ethyl 5-chloro-6-methoxypicolinate Solubilization Dissolve in THF Start->Solubilization Addition Add LiOH (aq) (2.5 eq) Temp: 20-25°C Solubilization->Addition Monitor Monitor (TLC/LCMS) Time: 1-2 Hours Addition->Monitor Decision Is SM consumed? Monitor->Decision Heat Heat to 40°C Decision->Heat No Evap Evaporate THF Decision->Evap Yes Heat->Monitor Acidify Acidify aq. residue with 1M HCl Target pH 3-4 Evap->Acidify Precipitate Precipitate forms? Acidify->Precipitate Filter Filter & Dry Solid Precipitate->Filter Yes (Standard) Extract Extract with EtOAc/iPrOH (3:1) Precipitate->Extract No (Solubility Issue) Final Product: 5-chloro-6-methoxypicolinic acid Filter->Final Extract->Final

Caption: Operational workflow for the chemoselective hydrolysis of picolinate esters.

Analytical Validation

Expected Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~165–170°C (Decomposes).

  • MS (ESI+): Calculated for

    
    : 187.58. Found [M+H]+: 188.0.
    
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       8.15 (d, J = 8.0 Hz, 1H, H-3)
      
    • 
       7.95 (d, J = 8.0 Hz, 1H, H-4)
      
    • 
       3.98 (s, 3H, OMe)
      
Data Interpretation[1][3][4][10][11][12]
  • Regiochemistry Check: The coupling constant of ~8.0 Hz confirms the two aromatic protons are adjacent (positions 3 and 4), verifying the Cl and OMe groups remained at positions 5 and 6.

  • Methoxy Integrity: The presence of the singlet at ~3.98 ppm confirms the methoxy group was not hydrolyzed to a hydroxyl group (which would result in a loss of the methyl signal).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Product is water soluble (Zwitterion).Do not extract with pure EtOAc. Use DCM:Isopropanol (3:1) or EtOAc:Butanol for extraction if precipitation fails.
Impurity: Hydroxyl analog

of Methoxy group.
Reaction temperature too high or base too strong. Keep T < 40°C. Ensure LiOH is used, not NaOH/KOH.
No Precipitation pH is too low (< 2).The pyridine nitrogen is protonated (

). Adjust pH back to 3-4 using dilute NaOH to reach the isoelectric point.

References

  • General Hydrolysis of Picolinates

    • Saponification of substituted pyridine esters. Organic Chemistry Portal. Link

  • Analogous Synthesis (Chloropyrazine)

    • Li, J., et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester."[8] Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Link

  • Substrate Data

    • Ethyl 5-chloro-6-methoxypicolinate (CAS 1214388-09-6). ChemicalBook. Link

  • Mechanistic Grounding: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text on Ester Hydrolysis mechanisms).

Sources

Anwendungshinweis: Optimierte Reduktion von Ethyl-5-chlor-6-methoxypicolinat zu (5-Chlor-6-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Anwendungshinweis bietet ein detailliertes, sicherheitsorientiertes Protokoll für die chemische Reduktion von Ethyl-5-chlor-6-methoxypicolinat zu seinem korrespondierenden primären Alkohol, (5-Chlor-6-methoxypyridin-2-yl)methanol. Diese Verbindung ist ein wertvoller Baustein in der medizinischen Chemie, dessen effiziente Synthese für die Wirkstoffforschung von großer Bedeutung ist. Die hier beschriebene Methode konzentriert sich auf den Einsatz von Lithiumaluminiumhydrid (LiAlH₄) und erläutert die wissenschaftlichen Grundlagen, die hinter der Wahl der Reagenzien und den Verfahrensschritten stehen, um Reproduzierbarkeit und hohe Ausbeuten zu gewährleisten.

Wissenschaftliche Grundlagen und Auswahl der Reduktionsmethode

Die Umwandlung eines Esters in einen primären Alkohol ist eine fundamentale Transformation in der organischen Synthese. Der Mechanismus beinhaltet typischerweise die nukleophile Addition eines Hydridions an den Carbonylkohlenstoff des Esters.

Vergleich der Reduktionsmittel

Für die Reduktion von Estern zu Alkoholen stehen mehrere Reagenzien zur Verfügung, deren Auswahl von der Substratstruktur, der Chemoselektivität und den Reaktionsbedingungen abhängt.

  • Lithiumaluminiumhydrid (LiAlH₄): Ein sehr starkes und unreaktives Reduktionsmittel, das Ester effizient zu primären Alkoholen reduziert.[1][2] Seine hohe Reaktivität erfordert jedoch spezielle Handhabungs- und Sicherheitsvorkehrungen.[3] LiAlH₄ reduziert eine breite Palette von funktionellen Gruppen, einschließlich Carbonsäuren, Amiden und Nitrilen.[1]

  • Natriumborhydrid (NaBH₄): Ein milderes und selektiveres Reduktionsmittel, das typischerweise Aldehyde und Ketone reduziert.[4] Ester werden unter Standardbedingungen von NaBH₄ nicht angegriffen, es sei denn, es werden spezielle Aktivatoren (z. B. Lewis-Säuren wie CaCl₂ oder LiCl) oder hohe Temperaturen verwendet.[5][6][7]

  • Diisobutylaluminiumhydrid (DIBAL-H): Ein vielseitiges Reduktionsmittel, dessen Reaktivität stark von der Temperatur und der Stöchiometrie abhängt. Bei tiefen Temperaturen (-78 °C) und mit einem Äquivalent DIBAL-H können Ester selektiv zu Aldehyden reduziert werden.[8][9] Bei höheren Temperaturen oder mit einem Überschuss des Reagenzes erfolgt eine weitere Reduktion zum Alkohol.[10]

  • Katalytische Hydrierung: Die Reduktion von Pyridinderivaten durch katalytische Hydrierung ist möglich, erfordert jedoch oft hohe Drücke, hohe Temperaturen und spezifische Katalysatoren (z. B. PtO₂, Rhodium) und kann auch den aromatischen Ring reduzieren.[11][12][13][14]

Begründung der Auswahl: Für die vollständige und effiziente Reduktion des stabilen Picolinatesters zu dem gewünschten Alkohol wird Lithiumaluminiumhydrid (LiAlH₄) als Reagenz der Wahl empfohlen. Seine hohe Reaktivität gewährleistet eine vollständige Umwandlung unter relativ milden Temperaturbedingen, was es zuverlässiger macht als aktivierte NaBH₄-Systeme oder temperaturabhängige DIBAL-H-Reduktionen.[1][15][16]

Reaktionsmechanismus

Die Reduktion des Esters mit LiAlH₄ verläuft in mehreren Schritten:

  • Erste Hydridaddition: Ein Hydridion vom [AlH₄]⁻-Komplex greift den elektrophilen Carbonylkohlenstoff des Esters nukleophil an und bildet ein tetraedrisches Zwischenprodukt.[15][16]

  • Eliminierung: Dieses Zwischenprodukt kollabiert, wobei das Ethoxid-Anion als Abgangsgruppe eliminiert wird und ein intermediäres Aldehyd entsteht.[1][15]

  • Zweite Hydridaddition: Das entstandene Aldehyd ist reaktiver als der Ausgangsester und wird sofort von einem weiteren Hydridion zu einem Aluminiumalkoxid reduziert.[15]

  • Wässrige Aufarbeitung: Nach Abschluss der Reaktion wird der Aluminiumalkoxid-Komplex durch sorgfältige Zugabe von Wasser hydrolysiert, um den primären Alkohol freizusetzen.[2][15]

Abbildung 1: Gesamtreaktionsschema für die Reduktion.

Sicherheitsvorkehrungen und Handhabung von Reagenzien

Wissenschaftlicher Hinweis: Lithiumaluminiumhydrid ist ein pyrophores Material, das heftig mit Wasser, Alkoholen und anderen protischen Lösungsmitteln unter Freisetzung von hochentzündlichem Wasserstoffgas reagiert.[3][17][18] Unsachgemäße Handhabung kann zu Bränden oder Explosionen führen.[2] Alle Arbeiten müssen unter strikt inerten und wasserfreien Bedingungen durchgeführt werden.

  • Persönliche Schutzausrüstung (PSA): Tragen Sie stets eine flammhemmende Labor-Schutzkleidung, eine Schutzbrille, einen Gesichtsschutz und chemikalienbeständige Handschuhe (z. B. Butylkautschuk).[3][17][18]

  • Arbeitsumgebung: Führen Sie die Reaktion in einem gut funktionierenden Abzug und unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.[3][18]

  • Ausrüstung: Alle Glasgeräte müssen vor Gebrauch im Ofen getrocknet und unter Inertgas abgekühlt werden. Verwenden Sie niemals Wasser oder kohlendioxidbasierte Feuerlöscher bei einem LiAlH₄-Brand.[3][17] Halten Sie einen Feuerlöscher der Klasse D (für Metallbrände) oder trockenen Sand bereit.[17][19]

  • Entsorgung: Überschüssiges LiAlH₄ muss sorgfältig durch langsame Zugabe von Ethylacetat in einem inerten Lösungsmittel wie THF neutralisiert werden, bevor die wässrige Aufarbeitung beginnt.[20]

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt die Reduktion im Labormaßstab. Die Mengen können entsprechend angepasst werden.

Materialien und Geräte
Reagenz/MaterialSpezifikationtyp. Menge (für 10 mmol Edukt)
Ethyl-5-chlor-6-methoxypicolinat>98% Reinheit2.16 g (10.0 mmol)
Lithiumaluminiumhydrid (LiAlH₄)Pulver oder 1M Lösung in THF0.57 g (15.0 mmol)
Tetrahydrofuran (THF)Wasserfrei, <50 ppm H₂O~150 mL
Wasser (H₂O)Deionisiert~2.3 mL
Natriumhydroxid (NaOH)15% (w/v) wässrige Lösung~0.6 mL
Magnesiumsulfat (MgSO₄)Wasserfrei, Pulvernach Bedarf
EthylacetatAnalysenrein~150 mL
Kieselgelfür die Säulenchromatographienach Bedarf

Geräte: Dreihals-Rundkolben (250 mL), Tropftrichter, Rückflusskühler, Magnetrührer, Inertgas-Anschluss (N₂/Ar), Eisbad, Spritzen, Nadeln.

Versuchsablauf

Abbildung 2: Schematischer Arbeitsablauf des Syntheseprotokolls.

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: Ein 250-mL-Dreihalskolben, ausgestattet mit einem Magnetrührstab, einem Tropftrichter und einem Rückflusskühler mit Inertgasanschluss, wird im Ofen getrocknet und unter einem Stickstoffstrom abgekühlt.

  • Herstellung der LiAlH₄-Suspension: In den Kolben werden 0.57 g (15.0 mmol, 1.5 Äquivalente) Lithiumaluminiumhydrid unter positivem Stickstoffdruck eingewogen. Anschließend werden 50 mL wasserfreies THF mittels einer Spritze zugegeben. Die resultierende graue Suspension wird in einem Eisbad auf 0 °C abgekühlt.

    • Begründung: Ein leichter Überschuss an LiAlH₄ stellt eine vollständige Reduktion sicher. Die Kühlung ist entscheidend, um die exotherme Reaktion zu kontrollieren.[20]

  • Zugabe des Edukts: 2.16 g (10.0 mmol) Ethyl-5-chlor-6-methoxypicolinat werden in 25 mL wasserfreiem THF gelöst. Diese Lösung wird in den Tropftrichter überführt und langsam (über ca. 30 Minuten) zur gerührten LiAlH₄-Suspension bei 0 °C getropft.

    • Begründung: Die langsame Zugabe verhindert einen unkontrollierten Temperaturanstieg und minimiert Nebenreaktionen.

  • Reaktionsdurchführung: Nach vollständiger Zugabe wird die Reaktionsmischung für weitere 1-2 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

    • Hinweis zur DC-Analyse: Eine kleine Probe (ca. 0.1 mL) wird entnommen und vorsichtig mit einigen Tropfen Ethylacetat und dann mit gesättigter wässriger Natriumsulfatlösung neutralisiert. Die organische Phase wird für die DC-Analyse verwendet.

  • Aufarbeitung (Fieser-Workup): Nach vollständigem Umsatz wird die Reaktionsmischung erneut auf 0 °C gekühlt. Unter kräftigem Rühren werden nacheinander und sehr langsam die folgenden Reagenzien zugetropft: a) 0.6 mL Wasser (Vorsicht, Gasentwicklung!) b) 0.6 mL 15%ige wässrige NaOH-Lösung c) 1.8 mL Wasser

    • Begründung: Diese als Fieser-Aufarbeitung bekannte Methode wandelt die Aluminiumsalze in einen granularen, leicht filtrierbaren Niederschlag um und vermeidet die Bildung von Gelen, die die Produktisolierung erschweren.[21][22]

  • Isolierung des Rohprodukts: Die Mischung wird 15 Minuten bei Raumtemperatur gerührt, bis sich ein weißer, körniger Niederschlag bildet. Eine kleine Menge wasserfreies Magnesiumsulfat wird zugegeben, um restliches Wasser zu binden und die Filtration zu erleichtern.[21][22] Der Feststoff wird über eine Schicht Celite abfiltriert und mehrmals mit THF oder Ethylacetat gewaschen. Das kombinierte Filtrat wird unter reduziertem Druck eingeengt, um das Rohprodukt zu erhalten.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typisches Laufmittel: Hexan/Ethylacetat-Gradient) gereinigt, um reines (5-Chlor-6-methoxypyridin-2-yl)methanol zu erhalten.

Charakterisierung und erwartete Ergebnisse

ParameterErwarteter Wert
Aussehen Weißer bis cremefarbener Feststoff
Ausbeute 75-90%
Reinheit (nach Säule) >98% (bestimmt durch HPLC oder ¹H-NMR)
¹H-NMR (CDCl₃, 400 MHz) Erwartete Signale: Singulett für -OCH₃, Singulett für -CH₂OH, zwei Dubletts für die aromatischen Pyridin-Protonen, breites Singulett für -OH.
Massen-spektrometrie (ESI+) Erwartetes [M+H]⁺-Ion für C₇H₉ClNO₂

Anleitung zur Fehlerbehebung

ProblemMögliche Ursache(n)Lösungsvorschlag(e)
Unvollständige Reaktion - Zu wenig LiAlH₄- Inaktives LiAlH₄ (durch Feuchtigkeit)- Zu kurze Reaktionszeit- Stöchiometrie überprüfen und ggf. mehr LiAlH₄ zugeben.- Frisches, trockenes LiAlH₄ und wasserfreie Lösungsmittel verwenden.- Reaktionszeit verlängern und mittels DC überwachen.
Geringe Ausbeute - Produktverlust während der Aufarbeitung- Unvollständige Extraktion des Produkts aus den Aluminiumsalzen- Aluminiumsalze nach der Filtration gründlich mit einem geeigneten Lösungsmittel (THF, Ethylacetat) waschen.- Sicherstellen, dass die Fieser-Aufarbeitung korrekt durchgeführt wurde, um eine gute Granulierung zu erreichen.
Schleimiger/Gelatinöser Niederschlag bei der Aufarbeitung - Falsche Stöchiometrie der Quench-Reagenzien- Zu schnelle Zugabe der Quench-Reagenzien- Die Volumina für die Fieser-Aufarbeitung genau einhalten (x mL H₂O, x mL 15% NaOH, 3x mL H₂O für x g LiAlH₄).[21]- Reagenzien sehr langsam und unter starkem Rühren zugeben.

Referenzen

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Verfügbar unter: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Verfügbar unter: [Link]

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Verfügbar unter: [Link]

  • University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. Verfügbar unter: [Link]

  • MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Verfügbar unter: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Verfügbar unter: [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Verfügbar unter: [Link]

  • International Journal of ChemTech Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Verfügbar unter: [Link]

  • ResearchGate. (2020). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Verfügbar unter: [Link]

  • Organic Synthesis. DIBAL-H Reduction. Verfügbar unter: [Link]

  • University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. Verfügbar unter: [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Verfügbar unter: [Link]

  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Verfügbar unter: [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. Verfügbar unter: [Link]

  • OrgoSolver. (2024). Ester Reduction (LiAlH4): Ester to Alcohol. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Verfügbar unter: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Verfügbar unter: [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Verfügbar unter: [Link]

  • The Hive Novel Discourse. (2003). Enhancing NaBH4 Reactivity & Selectivity. Verfügbar unter: [Link]

  • Reddit. (2022). NaBH4 reduction of ester. Verfügbar unter: [Link]

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Application Notes: Ethyl 5-chloro-6-methoxypicolinate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 5-chloro-6-methoxypicolinate. We explore its physicochemical properties, core reactivity, and provide field-proven protocols for its use in key synthetic transformations central to modern drug discovery, such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for their specific molecular targets.

Introduction: The Strategic Value of Picolinate Scaffolds

In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate pipeline.[1][2] Pharmaceutical intermediates are the foundational chemical building blocks that undergo a series of transformations to yield the final Active Pharmaceutical Ingredient (API).[3][4] The inherent structural motifs within these intermediates often form the core scaffold of the final drug, influencing its pharmacological and pharmacokinetic properties.

Ethyl 5-chloro-6-methoxypicolinate (CAS No. 1214388-09-6) has emerged as a particularly valuable heterocyclic building block.[5][6] Its substituted pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific arrangement of its functional groups—a reactive chlorine atom, a methoxy group, and an ethyl ester—provides a versatile platform for molecular elaboration through a variety of well-established and robust chemical reactions. This guide serves to illuminate the synthetic potential of this intermediate and provide reliable protocols for its deployment in drug discovery programs.

Physicochemical Properties & Quality Control

Prior to use, ensuring the identity and purity of any intermediate is paramount. Below are the key properties of Ethyl 5-chloro-6-methoxypicolinate.

PropertyValueSource
CAS Number 1214388-09-6[5]
Molecular Formula C₉H₁₀ClNO₃[5]
Molecular Weight 215.63 g/mol [5]
Appearance White to off-white solid or powderInferred from typical similar compounds
Purity (Typical) ≥97% (by HPLC/GC)
Storage Inert atmosphere, room temperature

Quality Control Workflow: A typical workflow for validating a new batch of this intermediate should include identity confirmation via ¹H NMR and Mass Spectrometry and purity assessment using HPLC or GC with an appropriate internal standard.

qc_workflow cluster_qc Quality Control & Validation cluster_synthesis Synthetic Application receive Receive Intermediate (CAS: 1214388-09-6) qc_check QC Analysis: - ¹H NMR - LC-MS - HPLC Purity receive->qc_check Sample decision Purity ≥ 97%? qc_check->decision release Release for Synthesis decision->release Yes reject Reject Batch decision->reject No synthesis Execute Synthetic Protocol (e.g., SNAr, Suzuki Coupling) release->synthesis Proceed

Caption: Quality control and usage workflow for the intermediate.

Core Reactivity: A Triad of Synthetic Handles

The synthetic versatility of Ethyl 5-chloro-6-methoxypicolinate stems from its three distinct functional groups, which can be addressed with high selectivity.

  • C5-Chloride : This is the primary site for introducing molecular diversity. The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the ester group. It is also an excellent handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, respectively.

  • C2-Ethyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. The resulting acid is a key precursor for forming amide bonds , a ubiquitous linkage in pharmaceuticals, by reacting with amines using standard coupling reagents.

  • C6-Methoxy Group : While more stable, this ether linkage can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, providing another point for modification if required later in a synthetic sequence.

This multi-functionality allows for a modular and convergent approach to complex target molecules.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for displacing the C5-chloride with a primary or secondary amine, a common strategy for installing key pharmacophores.

Causality: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic counter-ion of the base (e.g., K⁺) without hydrogen bonding to the nucleophile, thereby enhancing the amine's reactivity. A non-nucleophilic base like potassium carbonate is used to deprotonate the amine's ammonium salt formed in situ without competing in the primary substitution reaction. Elevated temperature is required to overcome the activation energy of breaking the aromatic C-Cl bond.

Protocol:

  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-chloro-6-methoxypicolinate (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the mixture at 100-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amino-picolinate product.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the C5 position by coupling the intermediate with a boronic acid or ester, a cornerstone of modern medicinal chemistry for constructing biaryl systems.[7]

Causality: The reaction proceeds via a palladium catalytic cycle. A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition into the C-Cl bond. A ligand (e.g., a phosphine) is essential to stabilize the palladium center and facilitate the reaction. The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

Protocol:

  • Reagent Setup: In a Schlenk flask, combine Ethyl 5-chloro-6-methoxypicolinate (1.0 eq), the aryl or heteroaryl boronic acid (1.3 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand if required.

  • Degassing and Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to a concentration of 0.1-0.2 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate.

  • Washing and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel) to isolate the 5-aryl-6-methoxypicolinate product.

synthetic_pathway cluster_snar SNAr Pathway cluster_suzuki Suzuki Coupling Pathway cluster_hydrolysis Ester Hydrolysis & Amidation start Ethyl 5-chloro-6-methoxypicolinate snar_prod Ethyl 5-amino-6-methoxypicolinate Derivative start->snar_prod R₂NH, K₂CO₃ DMSO, 110°C suzuki_prod Ethyl 5-aryl-6-methoxypicolinate Derivative start->suzuki_prod Ar-B(OH)₂ Pd Catalyst, Base Dioxane/H₂O, 90°C hydrolysis_prod 5-Substituted-6-methoxypicolinamide Derivative snar_prod->hydrolysis_prod 1. LiOH, THF/H₂O 2. R'NH₂, HATU suzuki_prod->hydrolysis_prod 1. LiOH, THF/H₂O 2. R'NH₂, EDC

Caption: Key synthetic transformations of the title intermediate.

Application Protocol 3: Sequential Ester Hydrolysis and Amide Coupling

This two-step protocol is fundamental for converting the ester into an amide, enabling the exploration of structure-activity relationships at this position.

Causality: Lithium hydroxide (LiOH) is often a preferred base for saponification as it minimizes side reactions compared to NaOH or KOH in sensitive substrates. The subsequent amide coupling is mediated by activating agents like HATU or EDC/HOBt, which convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester) that is readily attacked by the desired amine to form the stable amide bond.

Protocol - Step A: Ester Hydrolysis

  • Setup: Dissolve the starting ethyl picolinate derivative (1.0 eq, from Protocol 1 or 2) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid (typically 2-4 hours).

  • Acidification: Quench the reaction by adding 1 M HCl solution until the pH is ~3-4.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

Protocol - Step B: Amide Coupling

  • Setup: Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM. Wash, dry, and concentrate the organic phase. Purify the final amide product by column chromatography or preparative HPLC.

Safety Information

Ethyl 5-chloro-6-methoxypicolinate should be handled in a well-ventilated fume hood.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.

References

  • Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. [Link]

  • Pharma API Intermediates. Pharma Noble Chem Ltd. [Link]

  • The five reactions on every organic chemist's wish list. Chemistry World. [Link]

  • Methyl 6-chloro-4-methoxypicolinate Safety and Hazards. PubChem. [Link]

  • Trends in properties and API development. AGC Pharma Chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Picolinate Intermediate

Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-6-methoxypicolinate. This molecule is a crucial intermediate in the development of various pharmaceutical compounds. The synthesis, while conceptually straightforward, often presents challenges in achieving high yield and purity due to the inherent electronic properties of the pyridine ring and the equilibrium nature of the core reaction.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical, field-tested solutions to common problems encountered during synthesis. We will explore the critical parameters that govern reaction success, from reagent quality to final purification.

The primary synthetic route discussed is the Fischer-Speier esterification of 5-chloro-6-methoxypicolinic acid with ethanol, a classic and scalable method. Our focus will be on systematically troubleshooting issues to optimize this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is the most frequent complaint and typically stems from an incomplete reaction, suboptimal conditions, or losses during workup. The esterification is an equilibrium-controlled process, meaning the reaction naturally stops short of completion unless pushed.[1]

Initial Diagnostic Workflow:

  • Confirm Starting Material Purity: Impurities in the starting 5-chloro-6-methoxypicolinic acid can inhibit the reaction. Verify its purity by NMR or melting point.

  • Ensure Anhydrous Conditions: The reaction produces water as a byproduct. Any water present at the start will hinder the forward reaction. Use dry solvents and glassware.[1][2]

  • Analyze Reaction Monitoring Data: If you monitored the reaction by Thin-Layer Chromatography (TLC), what did you observe?

    • Significant starting material remaining: This points to an incomplete reaction. See Q2 for solutions.

    • Multiple new spots/streaking: This suggests side reactions or product decomposition. See Q3.

  • Evaluate Workup Procedure: Mechanical losses, incomplete extraction, or premature product precipitation can drastically lower isolated yield.

Q2: How can I drive the esterification equilibrium towards the product to improve conversion?

To maximize yield, you must actively shift the equilibrium to favor the formation of the ester, a principle described by Le Châtelier.[2]

Key Strategies:

  • Use a Large Excess of Alcohol: The most common method is to use ethanol as the limiting reagent and the reaction solvent simultaneously. Using a 5- to 10-fold excess of ethanol can significantly push the equilibrium forward.[1]

  • Actively Remove Water: Water is a direct product; its removal is a powerful way to prevent the reverse reaction (ester hydrolysis).[1][3]

    • Chemical Dehydration: The acid catalyst, concentrated sulfuric acid (H₂SO₄), also serves as an effective dehydrating agent, binding the water that is formed.[3]

    • Azeotropic Distillation: For larger-scale reactions, a Dean-Stark apparatus with a suitable solvent (like toluene) can be used to physically remove water as it forms.[1]

Q3: I'm observing several byproducts on my TLC/LC-MS. What are the likely side reactions and how can I mitigate them?

While Fischer esterification is generally clean, the specific functionalities of your substrate can lead to impurities.

  • Unreacted Starting Acid: The most common "impurity." Its presence is a sign of incomplete conversion (see Q2). It can be removed during workup with a mild base wash.

  • Pyridine Ring Interactions: The lone pair of electrons on the pyridine nitrogen can coordinate with the acid catalyst.[4] While this doesn't typically form a stable byproduct, it can modulate the ring's reactivity. Using a strong acid catalyst like H₂SO₄ ensures the pyridine nitrogen is protonated, which also activates the carbonyl group for nucleophilic attack.

  • Charring/Decomposition: If the reaction temperature is too high or the time too long, especially with concentrated sulfuric acid, you may observe charring or the formation of dark, insoluble polymeric material. Adhere to the recommended reaction temperature (typically refluxing ethanol) and monitor the reaction to avoid unnecessarily long heating times.

Q4: What is the optimal catalyst and how much should I use?

Concentrated sulfuric acid (H₂SO₄) is the standard and most effective catalyst for this reaction. It serves a dual role:

  • Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.[1]

  • Dehydrating Agent: It sequesters the water produced, driving the equilibrium forward.[2][3]

Recommended Loading: A catalytic amount, typically 3-5 mol% relative to the limiting reagent (the picolinic acid), is sufficient. Using a large excess of acid is unnecessary, complicates the workup, and can promote side reactions.[3]

Q5: My product seems to be lost during the aqueous workup. How can I improve my extraction and isolation procedure?

Losses during workup are common, especially on a small scale. A systematic approach is crucial.

  • Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst. A common method is to pour the mixture over ice and then slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Caution: This is an exothermic process and releases CO₂ gas. Perform this step slowly in a large flask with good stirring.

  • Extraction: Extract the neutralized aqueous mixture with a suitable organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good choices. Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Saturated NaHCO₃ solution (to remove any remaining acidic starting material).

    • Brine (saturated NaCl solution) to remove excess water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Avoid excessive heat during evaporation to prevent product decomposition.

Visualized Synthesis and Troubleshooting Workflow

A clear workflow helps in planning and executing the synthesis, as well as in diagnosing issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start Reagents & Glassware (Anhydrous) Setup Combine Picolinic Acid, Ethanol (Solvent), H₂SO₄ (cat.) Start->Setup Ensure Dry Reflux Heat to Reflux (78-80°C) Setup->Reflux Monitor Monitor by TLC (Target Rf ~0.4-0.5) Reflux->Monitor Every 1-2h Quench Cool & Quench (Ice + NaHCO₃) Monitor->Quench Upon Completion Extract Extract with EtOAc (3x) Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Crude Product Analyze Characterize Product (NMR, MS, Purity) Purify->Analyze End Pure Product Analyze->End

Caption: Overall workflow for the synthesis of Ethyl 5-chloro-6-methoxypicolinate.

Understanding the Mechanism: Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] Understanding this pathway highlights the critical role of the acid catalyst.

FischerEsterification A 1. Protonation (Carbonyl Activation) B 2. Nucleophilic Attack (Ethanol Addition) A->B [H⁺] C 3. Proton Transfer B->C Forms Tetrahedral Intermediate D 4. Elimination (Water Leaves) C->D Creates H₂O Leaving Group E 5. Deprotonation (Product Formation) D->E Reforms C=O bond E->A Equilibrium (Reversible)

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-6-methoxypicolinate

Materials:

  • 5-chloro-6-methoxypicolinic acid (1.0 eq)

  • Anhydrous Ethanol (EtOH) (serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-6-methoxypicolinic acid (e.g., 5.0 g, 1.0 eq).

  • Add anhydrous ethanol (10 volumes, e.g., 50 mL). Stir until the acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (see Protocol 2). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.

  • Workup:

    • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully pour the cold reaction mixture into a larger flask containing crushed ice (approx. 100 g).

    • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8 (cessation of gas evolution).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ (1 x 50 mL), followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70 EtOAc:Hexanes) to afford the pure ethyl 5-chloro-6-methoxypicolinate.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Eluent: 30% Ethyl Acetate in Hexanes.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm).

  • Procedure:

    • Spot a baseline on the TLC plate with three lanes: starting material (SM), co-spot (C), and reaction mixture (R).

    • Develop the plate in the eluent system.

    • Visualize under UV light.

    • The starting picolinic acid will have a low Rf (closer to the baseline).

    • The product ester will have a higher Rf.

    • The reaction is complete when the SM spot in the 'R' lane has disappeared.

Data Summary: Impact of Conditions on Yield

The following table summarizes expected outcomes based on adjustments to key reaction parameters.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected YieldPurity ImpactRationale
Water Content "Wet" Ethanol, humid dayAnhydrous Ethanol, dry glassware30-50%LowerWater inhibits the forward reaction by Le Châtelier's principle.[1][2]
Ethanol Stoichiometry 2 equivalentsUsed as solvent (>10 eq)50-65%ModerateA large excess of the alcohol reagent drives the equilibrium towards the product.[1]
Catalyst Loading 0.5 equivalents (Excess)0.05 equivalents (Catalytic)75-90%LowerExcess acid can cause charring and complicates the workup without significantly improving rate.[3]
Reaction Time 2 hoursMonitored to completion (4-8h)60-70%LowerInsufficient time leads to incomplete conversion, leaving starting material as the main impurity.
Workup Wash Water wash onlyNaHCO₃ then Brine wash70-85%LowerA basic wash is required to effectively remove the acidic starting material from the organic product layer.

References

  • Esterification and Catalysis. (n.d.). EasyChem Australia. Retrieved February 16, 2026, from [Link]

  • Azarifar, D., et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

  • RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. Retrieved February 16, 2026, from [Link]

  • Multiple Authors. (2023, January 12). Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? Quora. Retrieved February 16, 2026, from [Link]

  • European Medicines Agency. (2000, July 20). Impurities: guideline for residual solvents. EMA. Retrieved February 16, 2026, from [Link]

  • O'Connell, F. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved February 16, 2026, from [Link]

  • Italian Medicines Agency (AIFA). (2023, May 12). Impurities - Regulatory aspects. Retrieved February 16, 2026, from [Link]

  • Khan, I., et al. (2022, December 8). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Ester Hydrolysis of Ethyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the hydrolysis of Ethyl 5-chloro-6-methoxypicolinate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of this reaction. This guide is designed for researchers, scientists, and drug development professionals who use the resulting 5-chloro-6-methoxypicolinic acid as a critical intermediate in synthesis. Our goal is to provide not just protocols, but a deep causal understanding of the experimental choices you make.

Reaction Overview: The Saponification Pathway

The hydrolysis of Ethyl 5-chloro-6-methoxypicolinate is most effectively performed via a base-catalyzed mechanism, commonly known as saponification.[1][2][3] This process is practically irreversible because the final step involves an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium toward the product side.[4]

The overall transformation is as follows:

Chemical Scheme: Ethyl 5-chloro-6-methoxypicolinate + Base (e.g., NaOH) → Sodium 5-chloro-6-methoxypicolinate + Ethanol Sodium 5-chloro-6-methoxypicolinate + Acid (e.g., HCl) → 5-chloro-6-methoxypicolinic acid

The mechanism proceeds through a nucleophilic acyl substitution pathway involving a key tetrahedral intermediate.

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrolysis of Ethyl 5-chloro-6-methoxypicolinate.

Q1: My reaction is slow, stalls, or appears incomplete. What are the likely causes and how can I fix it?

A1: Incomplete saponification is a frequent challenge, often stemming from suboptimal reaction conditions. The primary factors to consider are the choice and amount of base, solvent system, and reaction temperature.

Causality:

  • Insufficient Base: Saponification is base-promoted. Stoichiometric amounts of base are consumed in the reaction. Using only a catalytic amount will result in an incomplete reaction. An excess is often required to ensure a sufficient rate.

  • Poor Solubility: The starting ester may have limited solubility in a purely aqueous medium, reducing the interaction between the ester and the hydroxide ions. A co-solvent is typically necessary.

  • Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. Insufficient heat will lead to excessively long reaction times.

Recommended Solutions:

ParameterRecommendationRationale & Key Considerations
Base LiOH, NaOH, or KOHLiOH is often preferred for its high reactivity and can sometimes be effective at lower temperatures.[5]
Equivalents of Base 2.0 - 5.0 eq.Ensures the reaction goes to completion and overcomes any potential degradation of the base or acidic impurities.
Solvent System THF/Water, Dioxane/Water (e.g., 1:1 to 3:1 v/v)A water-miscible organic co-solvent enhances the solubility of the ester. Crucially, avoid alcoholic solvents like methanol or ethanol , as they can lead to transesterification, forming a methyl or ethyl ester byproduct.[5]
Temperature 25°C to 60°CStart at room temperature and gently heat if necessary. Monitor carefully, as higher temperatures significantly increase the risk of decarboxylation (see Q2).
Reaction Time 2 - 24 hoursMonitor progress by TLC or HPLC (see Q4) to determine the optimal time and avoid prolonged heating.

Actionable Protocol: See Protocol 1: Recommended Procedure for Base-Catalyzed Hydrolysis for a detailed experimental setup.

Q2: My reaction seems to work, but my final yield is low. I see a byproduct with a mass corresponding to the loss of CO₂.

A2: This is a classic sign of decarboxylation of the picolinic acid product. Picolinic acids (pyridine-2-carboxylic acids) are known to be susceptible to losing carbon dioxide, particularly at elevated temperatures.[6][7]

Causality: The stability of the intermediate formed during decarboxylation of picolinic acid derivatives facilitates this unwanted side reaction.[8][9] The reaction is highly temperature-dependent; the higher the temperature and longer the reaction time, the more significant the decarboxylation will be. The presence of substituents on the pyridine ring can also influence the rate of this side reaction.[6][10]

Side_Reactions Start Ethyl 5-chloro-6- methoxypicolinate Hydrolysis Hydrolysis (Base, H₂O) Start->Hydrolysis Product Desired Product: 5-chloro-6-methoxy- picolinic acid Hydrolysis->Product Desired Pathway Heat Excess Heat (> 60-70°C) Product->Heat Decarboxylation Decarboxylation (-CO₂) Heat->Decarboxylation Byproduct1 Side Product: 5-chloro-6-methoxy- pyridine Decarboxylation->Byproduct1 Undesired Pathway Troubleshooting_Workflow cluster_problems Problem Diagnosis Start Start Hydrolysis (See Protocol 1) Monitor Monitor by TLC/HPLC (See Protocol 2) Start->Monitor IsComplete Is Reaction Complete? Monitor->IsComplete Workup Proceed to Work-up (See Protocol 3) IsComplete->Workup Yes Slow Reaction Slow/Stalled? IsComplete->Slow No Continue Continue Reaction (Max 24h) Continue->Monitor LowYield Low Yield/ Side Products? Workup->LowYield Slow->LowYield No CheckTemp Increase Temp Slightly? (Max 60°C) Slow->CheckTemp Yes CheckBase Increase Base/Co-solvent? Slow->CheckBase Yes, Alt. Path CheckDecarb Check for Decarboxylation (Reduce Temp/Time) LowYield->CheckDecarb Yes CheckTemp->Continue CheckBase->Continue

Sources

Stability of Ethyl 5-chloro-6-methoxypicolinate in basic solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Reactivity of Ethyl 5-chloro-6-methoxypicolinate

Executive Summary

Subject: Stability Profile of Ethyl 5-chloro-6-methoxypicolinate in Basic Media CAS: 1214388-09-6 (Analogous Reference) Primary Reactivity: Ester Hydrolysis (Saponification) Secondary Reactivity: Nucleophilic Aromatic Substitution (


) at C6
Recommendation:  This compound is unstable  in basic solutions. It rapidly undergoes hydrolysis to the corresponding carboxylic acid. Under forcing conditions (high pH, heat), it risks degradation via displacement of the methoxy group to form a pyridone impurity.

Part 1: Mechanistic Insight & Stability Profile

To troubleshoot effectively, one must understand the electronic environment of the pyridine ring. The 5-chloro-6-methoxypicolinate scaffold presents a "perfect storm" for nucleophilic attack due to the electron-deficient nature of the pyridine nitrogen, which activates specific positions on the ring.

The Reactivity Hierarchy

When this molecule is exposed to a base (e.g., NaOH, LiOH, KOH), two competing pathways exist. Understanding the kinetic difference between these pathways is the key to controlling your experiment.

  • Pathway A: Ester Hydrolysis (Fastest, often desired)

    • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon (C2-ester).

    • Result: Formation of 5-chloro-6-methoxypicolinic acid.

    • Conditions: Occurs readily at room temperature with mild bases (LiOH,

      
      ).
      
  • Pathway B:

    
     Displacement (Slower, degradation) 
    
    • Mechanism: The nitrogen atom pulls electron density, activating the C6 position (ortho to N). The methoxy group (-OMe) is a potential leaving group. Hydroxide ions (

      
      ) can attack C6, displacing methoxide.
      
    • Result: Formation of 5-chloro-6-hydroxy-picolinate, which tautomerizes to the thermodynamically stable pyridone form.

    • Conditions: Promoted by strong bases (NaOH), heat (>40°C), or prolonged reaction times.

Visualizing the Pathways

The following diagram illustrates the competitive pathways. Note the high activation energy required for Pathway B compared to Pathway A.

ReactionPathways SM Ethyl 5-chloro-6-methoxypicolinate (Starting Material) Acid 5-chloro-6-methoxypicolinic acid (Hydrolysis Product) SM->Acid Pathway A: Saponification (OH-, RT, Fast) Impurity 5-chloro-6-oxo-1,6-dihydropicolinate (Pyridone Impurity) SM->Impurity Pathway B: SNAr @ C6 (OH-, Heat, Slow)

Figure 1: Competitive reaction pathways in basic media. Pathway A is the dominant hydrolytic route; Pathway B represents the primary degradation mode.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: "I am trying to synthesize the acid, but my yield is low or the product is impure."

Q: Why am I seeing a new, highly polar spot on TLC/LCMS that isn't my product? A: You likely formed the pyridone impurity (Pathway B). This happens if the reaction is too vigorous.

  • Diagnosis: Check your LCMS for a mass of [M-14] relative to the expected acid (loss of methyl group via hydrolysis of the ether, though technically a substitution). The pyridone is significantly more polar than the picolinic acid.

  • Solution: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is less nucleophilic and "softer" than NaOH, reducing the risk of attacking the aromatic ring. Run the reaction at 0°C to Room Temperature . Never heat this reaction.

Q: Can I use Sodium Methoxide (NaOMe) to speed this up? A: Avoid NaOMe. While NaOMe is a base, it is also a strong nucleophile.

  • If you use NaOMe in Methanol: You risk transesterification (Ethyl -> Methyl ester) if hydrolysis isn't complete.

  • If you use NaOMe in other solvents: It is aggressive enough to promote the

    
     reaction at C6, displacing the chlorine or methoxy groups [1].
    
Scenario 2: "I want to keep the ester intact during a basic workup."

Q: I used saturated Sodium Bicarbonate (


) for a wash, and I lost some ester. 
A:  Even weak bases can hydrolyze electron-deficient picolinate esters over time.
  • Mechanism: The pyridine ring acts as an electron sink, making the ester carbonyl more electrophilic than a standard benzoate ester.

  • Solution: Perform basic washes rapidly and at cold temperatures (0°C) . Immediately acidify or extract into an organic solvent. Alternatively, avoid basic washes entirely and use a neutral buffer (pH 7 phosphate) if possible.

Q: Is the chlorine atom at C5 stable? A: Yes, generally. The C5 position is meta to the nitrogen, meaning it does not benefit from the direct resonance activation that makes C2 and C6 labile. Displacement of the chlorine (to form 5-hydroxy) is kinetically difficult and usually requires forcing conditions (e.g., high pressure, copper catalysis) that are absent in standard basic solutions [2].

Part 3: Validated Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Use this if your goal is to convert the ester to the acid without degradation.

ParameterSpecificationRationale
Reagent LiOH·H2O (1.2 - 1.5 eq)Milder cation reduces ion-pairing effects that promote SNAr.
Solvent THF : Water (3:1)THF solubilizes the organic ester; water dissolves the base.
Temperature 0°C

20°C
Low temp prevents activation energy threshold for C6-attack.
Time 1 - 3 HoursMonitor by TLC/HPLC. Do not stir overnight if conversion is complete.
Quench 1M HCl to pH 3-4Carefully acidify to precipitate the zwitterionic picolinic acid.

Step-by-Step:

  • Dissolve Ethyl 5-chloro-6-methoxypicolinate (1.0 eq) in THF (5 mL/mmol).

  • Cool the solution to 0°C in an ice bath.

  • Add a pre-dissolved solution of LiOH·H2O (1.2 eq) in Water (1.5 mL/mmol) dropwise.

  • Remove ice bath and stir at RT.

  • Checkpoint: Check HPLC at 1 hour. Look for disappearance of SM.

  • Workup: Evaporate THF in vacuo (cold). Acidify the remaining aqueous layer with 1M HCl to pH 3. Extract with EtOAc or filter the precipitate if solid forms.

Protocol B: Impurity Identification Flowchart

Use this to diagnose stability failures.

Troubleshooting Start Issue: Low Purity after Basic Exposure CheckMass Check LCMS/NMR Start->CheckMass Mass_Acid Mass = Acid (MW_ester - 28) CheckMass->Mass_Acid Major Product is Acid Mass_Impurity Mass = Pyridone (MW_acid - 14) CheckMass->Mass_Impurity Major Product is Pyridone Decision1 Did you want the Acid? Mass_Acid->Decision1 Cause_Impurity SNAr Degradation occurred. Base was too strong or too hot. Mass_Impurity->Cause_Impurity Yes_Acid Reaction worked. Optimize workup (pH adjustment). Decision1->Yes_Acid Yes No_Acid Instability confirmed. Avoid aqueous base. Use non-aqueous conditions. Decision1->No_Acid No

Figure 2: Diagnostic logic for analyzing reaction outcomes.

References

  • OpenStax. (2023).[1] Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: IR Spectroscopic Profiling of Ethyl 5-chloro-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the IR spectroscopic profile of Ethyl 5-chloro-6-methoxypicolinate , structured as a comparative technical analysis for reaction monitoring and quality control in pharmaceutical synthesis.

Executive Summary & Application Context

Ethyl 5-chloro-6-methoxypicolinate is a critical intermediate in the synthesis of picolinic acid-based auxin herbicides (e.g., Halauxifen-methyl) and novel kinase inhibitors. In drug development workflows, this molecule is typically synthesized via nucleophilic aromatic substitution (SNAr) of Ethyl 5,6-dichloropicolinate .

Reliable characterization requires distinguishing the target product from its starting material. This guide focuses on the comparative IR signature , specifically the electronic impact of substituting the C6-Chlorine with a C6-Methoxy group.

Key Analytical Challenge: Both compounds share a pyridine core and an ethyl ester moiety. The differentiation relies on detecting the electronic shift of the carbonyl and the appearance of ether (C-O-C) stretching modes .

Comparative Spectral Analysis

The "Fingerprint" Differentiators

The transition from the 5,6-dichloro precursor to the 6-methoxy target introduces a strong Resonance Donor (+R) at the 6-position. This radically alters the dipole moment and vibrational modes of the pyridine ring.

Functional GroupModePrecursor: Ethyl 5,6-dichloropicolinateTarget: Ethyl 5-chloro-6-methoxypicolinateDiagnostic Value
Ester Carbonyl

1745 – 1755 cm⁻¹ (Shifted up by e- withdrawing Cl)1730 – 1740 cm⁻¹ (Red-shifted by e- donating OMe)High: Monitor for red-shift.[1]
Aryl Ether

Absent1260 – 1280 cm⁻¹ (Strong, sharp band)Critical: Primary confirmation of methoxylation.
Aryl Ether

Absent1020 – 1040 cm⁻¹ Medium: Confirming band.
Aryl Chloride

Multiple bands (1050-1150 cm⁻¹)Reduced intensity in 1100 regionLow: Hard to quantify due to overlap.
Pyridine Ring

~1570, 1430 cm⁻¹~1590, 1465 cm⁻¹Medium: Ring breathing mode shifts.
Mechanistic Insight: The Carbonyl Shift
  • Precursor (5,6-dichloro): The two chlorine atoms are Inductive Withdrawers (-I). They pull electron density from the pyridine ring, which in turn pulls density from the ester carbonyl carbon. This strengthens the C=O bond, shifting the peak to a higher wavenumber (>1740 cm⁻¹) .

  • Target (6-methoxy): The methoxy group is a strong Resonance Donor (+R). It donates electron density into the pyridine ring (specifically to the ring nitrogen and ortho/para positions). This increased ring electron density allows for greater back-donation, slightly weakening the ester C=O bond character compared to the dichloro-analog, causing a red shift (lower wavenumber, <1740 cm⁻¹) .

Experimental Protocol: Reaction Monitoring

Objective: Validate the conversion of Ethyl 5,6-dichloropicolinate to Ethyl 5-chloro-6-methoxypicolinate.

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for process monitoring due to minimal sample prep and ease of cleaning between aliquots.

  • Baseline: Collect background spectrum of the clean ZnSe or Diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sampling: Withdraw 50 µL of reaction mixture.

  • Workup (Mini): Evaporate solvent (e.g., DMF/DMSO) under nitrogen flow or high vacuum to prevent solvent peaks (e.g., DMF C=O at 1675 cm⁻¹) from obscuring the ester region.

  • Measurement: Apply residue to crystal. Clamp to ensure contact.

  • Analysis: Focus on the 1260 cm⁻¹ region.

    • If 1260 cm⁻¹ is absent: Reaction has not started.

    • If 1260 cm⁻¹ is strong & 1750 cm⁻¹ has shifted to 1735 cm⁻¹: Conversion is significant.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for interpreting the IR spectrum during synthesis.

IR_Analysis_Flow Start Sample Reaction Aliquot SolventRemoval Evaporate Solvent (Remove DMF/DMSO interference) Start->SolventRemoval Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) SolventRemoval->Acquire CheckEther Check 1260-1280 cm⁻¹ Region Acquire->CheckEther NoEther No Peak at ~1270 cm⁻¹ CheckEther->NoEther Absent HasEther Strong Peak at ~1270 cm⁻¹ CheckEther->HasEther Present ResultStart Starting Material (Ethyl 5,6-dichloropicolinate) NoEther->ResultStart CheckCarbonyl Check Carbonyl Shift (1730 vs 1750 cm⁻¹) HasEther->CheckCarbonyl CheckCarbonyl->ResultStart Remains ~1750 (Incomplete) ResultProduct Target Product (Ethyl 5-chloro-6-methoxypicolinate) CheckCarbonyl->ResultProduct Shift to ~1735

Caption: Decision tree for distinguishing Ethyl 5-chloro-6-methoxypicolinate from its precursor using IR markers.

Detailed Peak Assignment Table

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
2980 – 2990 Weak

Aromatic C-H stretch (Pyridine H3/H4)
2940 – 2960 Medium

Aliphatic C-H (Ethyl group & Methoxy methyl)
1735 ± 5 Strong

Ester Carbonyl (Diagnostic: lower freq than precursor)
1585 – 1595 Medium

Pyridine Ring Stretching
1460 – 1475 Medium

Methylene bending (Ethyl ester)
1260 – 1280 Strong

Aryl-Alkyl Ether (Methoxy group) - Primary ID Peak
1020 – 1040 Medium

Symmetric Ether stretch
1100 – 1150 Medium

Ester C-O stretch (mixed with C-Cl)
740 – 760 Medium

Out-of-plane aromatic bending (Substituted Pyridine)

References

  • National Institute of Standards and Technology (NIST) .[2][3] Infrared Spectrum of Ethyl dichlorophosphate (Analogous chloro-ester data). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent effects on C=O and Pyridine ring shifts).

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of Ethyl 5-chloro-6-methoxypicolinate via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of synthesized compounds are paramount. This guide provides an in-depth, experience-driven approach to validating the synthesis of Ethyl 5-chloro-6-methoxypicolinate, a key building block in medicinal chemistry. We will move beyond a simple recitation of steps to explain the underlying rationale for our experimental choices, ensuring a robust and self-validating analytical workflow.

The core of this guide is the application of Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for separating, identifying, and quantifying compounds.[1][2][3] We will explore a hypothetical synthesis and then detail the rigorous LC-MS methodology used to confirm its success, identify potential impurities, and ultimately, validate the final product against a known standard.

The Synthetic Pathway: A Deliberate Approach

The synthesis of Ethyl 5-chloro-6-methoxypicolinate is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The chosen pathway, outlined below, is designed for efficiency and selectivity.

Synthetic_Pathway A Starting Material: 2,6-dichloro-5-methoxypyridine B Intermediate: Ethyl 2-chloro-6-methoxypicolinate A->B   Palladium-catalyzed   carbonylation C Final Product: Ethyl 5-chloro-6-methoxypicolinate B->C   Electrophilic   chlorination

Caption: Synthetic route to Ethyl 5-chloro-6-methoxypicolinate.

The initial palladium-catalyzed carbonylation introduces the ethyl ester group at the 2-position of the pyridine ring. This is followed by a selective electrophilic chlorination at the 5-position to yield the desired product. The choice of reagents and catalysts at each step is critical to prevent side reactions, such as over-chlorination or hydrolysis of the ester.

LC-MS Validation: The Cornerstone of Purity Assessment

An LC-MS method provides not only the retention time of the target compound but also its mass-to-charge ratio (m/z), offering a high degree of specificity.[3] The validation of our synthesis will be based on a meticulously developed LC-MS protocol.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Crude Reaction Mixture: Dilute a 1 µL aliquot of the reaction mixture in 1 mL of 50:50 acetonitrile/water. This allows for direct monitoring of the reaction progress.[4][5]

  • Purified Product: Accurately weigh approximately 1 mg of the purified solid and dissolve it in 10 mL of 50:50 acetonitrile/water to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL for analysis.

  • Reference Standard: Prepare a 1 µg/mL solution of a certified reference standard of Ethyl 5-chloro-6-methoxypicolinate using the same diluent.

2. LC-MS Instrumentation and Conditions:

ParameterConditionRationale
LC System: Agilent 1290 Infinity II or equivalentProvides high-pressure capabilities for efficient separation.
MS System: Agilent LC/MSD iQ or equivalent single quadrupoleOffers robust and sensitive detection for reaction monitoring and product confirmation.[6]
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 1.9 µm)C18 stationary phase provides good retention for moderately polar compounds like picolinates.[7][8]
Mobile Phase A: 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for basic pyridine compounds.[9]
Mobile Phase B: 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient: 10-95% B over 10 minutesA gradient elution ensures separation of the starting material, product, and potential impurities with varying polarities.
Flow Rate: 0.4 mL/minOptimal for the column dimensions to achieve good separation efficiency.
Column Temp: 40°CImproves peak shape and reproducibility.
Injection Vol: 2 µLA small injection volume prevents column overload.
Ionization Mode: Electrospray Ionization (ESI), PositivePyridine nitrogen is readily protonated, making positive ion mode ideal for detection.
MS Scan Range: m/z 100-500Covers the expected mass of the product and potential byproducts.
Selected Ion Monitoring (SIM): m/z 216.0 (for [M+H]⁺ of product)Increases sensitivity and selectivity for the target analyte.[6]

This comprehensive protocol is designed to be a self-validating system. The use of a certified reference standard provides a definitive benchmark for retention time and mass spectral confirmation. The method's robustness should be assessed by making small, deliberate changes to parameters like mobile phase composition and flow rate to ensure the results remain reliable.[10]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation Crude Crude Reaction Mixture LC Liquid Chromatography (C18 Column, Gradient Elution) Crude->LC Purified Purified Product Purified->LC Standard Reference Standard Standard->LC MS Mass Spectrometry (ESI+, Scan & SIM) LC->MS Compare Compare Retention Time & Mass Spectra MS->Compare Purity Assess Purity & Identify Impurities Compare->Purity

Caption: Workflow for LC-MS validation of synthesis.

Data Interpretation: A Comparative Approach

The power of this validation method lies in the direct comparison of the synthesized product with the reference standard and the crude reaction mixture.

Table 1: Hypothetical LC-MS Data Comparison

SampleRetention Time (min)Observed m/z ([M+H]⁺)Purity (by UV Area %)Comments
Crude Reaction Mixture 5.8216.085%Starting material and a minor byproduct detected.
Purified Product 5.8216.0>99%Matches reference standard. No significant impurities detected.
Reference Standard 5.8216.0>99.5%Confirms identity and purity of the synthesized product.

The alignment of retention times and mass-to-charge ratios between the purified product and the reference standard provides strong evidence of successful synthesis. The high purity of the final product, as determined by the UV chromatogram's peak area percentage, further validates the effectiveness of the purification process.

Identifying Potential Impurities

A key aspect of validation is the identification of potential impurities. Common impurities in picolinate synthesis can arise from incomplete reactions or side reactions.[11] For instance, the presence of unreacted starting material or the formation of regioisomers would be readily apparent in the LC-MS data.

Table 2: Characterization of Potential Impurities

Potential ImpurityExpected m/z ([M+H]⁺)Potential Origin
2,6-dichloro-5-methoxypyridine178.0Unreacted starting material
Ethyl 2-chloro-6-methoxypicolinate202.0Incomplete chlorination
Dichloro-methoxypicolinate isomers250.0Over-chlorination

By analyzing the mass spectrum for these potential impurities, a comprehensive picture of the reaction's success and the purity of the final product can be established.

Conclusion

This guide has outlined a robust, experience-based framework for validating the synthesis of Ethyl 5-chloro-6-methoxypicolinate using LC-MS. By moving beyond a simple procedural description to explain the rationale behind our choices, we have established a self-validating system that ensures the scientific integrity of the results. This comparative approach, grounded in the use of a certified reference standard and a thorough understanding of potential impurities, provides the high level of confidence required in drug development and research. The principles and methodologies detailed here are broadly applicable to the validation of other synthetic compounds, serving as a valuable resource for any scientist committed to rigorous and reliable chemical synthesis.

References

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
  • (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination - ResearchGate. Available from: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. Available from: [Link]

  • 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer - Shimadzu. Available from: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. Available from: [Link]

  • Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available from: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Available from: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - MDPI. Available from: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available from: [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC. Available from: [Link]

  • Chromium Picolinate-impurities - Pharmaffiliates. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • SCIENTIFIC OPINION Chromium picolinate, zinc picolinate and zinc picolinate dihydrate added for nutritional purposes in food supplements. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 5-chloro-6-methoxypicolinate: Integrating Crystallographic and Spectroscopic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of experimental techniques for determining the crystal structure of Ethyl 5-chloro-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available as of the time of this writing, this guide will leverage data from closely related pyridine derivatives to present a robust, field-proven workflow. We will focus on the gold-standard technique of single-crystal X-ray diffraction (SC-XRD) and compare its outputs with complementary spectroscopic and computational methods.

The Primacy of Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physicochemical properties and its potential interactions with biological targets.

Proposed Experimental Workflow for Ethyl 5-chloro-6-methoxypicolinate

The successful determination of a crystal structure via SC-XRD is contingent on a systematic and well-executed experimental plan. The following protocol is a validated approach for a novel compound like Ethyl 5-chloro-6-methoxypicolinate.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Material Procurement and Purity Confirmation:

    • Obtain Ethyl 5-chloro-6-methoxypicolinate (CAS 1214388-09-6) from a reputable supplier.[2]

    • Confirm the purity of the bulk material using High-Performance Liquid Chromatography (HPLC) and characterize it using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3]

  • Crystal Growth:

    • The critical step is to grow single crystals of sufficient size and quality. Slow evaporation of a saturated solution is a common and effective technique.[4]

    • Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to identify conditions that yield well-formed, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector. Data collection is typically performed at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[5]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and displacement parameters.

experimental_workflow cluster_prep Sample Preparation cluster_xrd SC-XRD Analysis cluster_output Results start Procure & Purify Ethyl 5-chloro-6-methoxypicolinate crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Bond Lengths, Angles) refinement->final_structure

Comparative Analysis with Other Techniques

While SC-XRD provides the definitive solid-state structure, other analytical techniques offer valuable and often more readily obtainable information. This section compares the insights gained from SC-XRD with those from NMR spectroscopy, powder X-ray diffraction, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. For Ethyl 5-chloro-6-methoxypicolinate, ¹H and ¹³C NMR would be the primary NMR experiments.

  • ¹H NMR: Would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through space (via NOESY experiments). For instance, signals for the aromatic protons, the methoxy group, and the ethyl ester group would be expected in distinct regions of the spectrum.[6]

  • ¹³C NMR: Would identify the number of unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.[6]

Comparison:

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)
State Solid-stateSolution-state
Information Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Connectivity, chemical environment of atoms, through-bond and through-space correlations.
Ambiguity Unambiguous determination of molecular structure and stereochemistry.Can have ambiguity in assigning specific stereoisomers or conformations.
Prerequisites High-quality single crystals.Soluble sample.
Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystallinity of a material. It produces a diffraction pattern that is a fingerprint of the crystalline phase(s) present.

Comparison:

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Form Single crystalPolycrystalline powder
Information Complete 3D crystal structure.Crystalline phase identification, lattice parameters, phase purity.
Structure Solution Routinely used for de novo structure determination.Structure solution is possible but more challenging; primarily used for fingerprinting.
Computational Modeling: Density Functional Theory (DFT)

Computational methods like DFT can be used to predict the geometry of a molecule.[3][7] These calculations provide a theoretical model of the molecule's structure in the gas phase, which can be compared with experimental data.

Comparison:

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Density Functional Theory (DFT)
Nature ExperimentalTheoretical
Environment Crystalline solid (accounts for packing forces)Gas phase (isolated molecule)
Accuracy High accuracy and precision.Accuracy depends on the level of theory and basis set used.
Purpose Definitive structure determination.Prediction of structure, electronic properties, and spectroscopic parameters.[7]

technique_comparison sc_xrd sc_xrd nmr nmr sc_xrd->nmr Compares solid vs. solution state pxrd pxrd sc_xrd->pxrd Compares single crystal vs. bulk dft dft sc_xrd->dft Compares experimental vs. theoretical

Conclusion

For the definitive structural determination of Ethyl 5-chloro-6-methoxypicolinate, single-crystal X-ray diffraction is the indispensable technique. It provides an unparalleled level of detail regarding the molecule's three-dimensional architecture in the solid state. However, a comprehensive characterization relies on the integration of complementary methods. NMR spectroscopy offers crucial information about the molecule's structure in solution, PXRD confirms the bulk crystalline nature, and computational modeling provides a theoretical framework for understanding its intrinsic properties. By employing this multi-faceted approach, researchers and drug development professionals can gain the holistic structural understanding necessary to advance their scientific objectives.

References

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC. Available at: [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives - ResearchGate. Available at: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. Available at: [Link]

  • Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative - European Journal of Chemistry. Available at: [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.